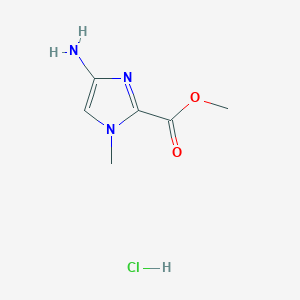
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride
Cat. No. B8729342
M. Wt: 191.61 g/mol
InChI Key: WSZJQQLVHDJUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07067622B2
Procedure details


After dissolving 10 (8.24 g, 41.9 mmol) into distilled water (60 ml), sodium hydroxide (4.2 g) was added to the solution. After stirring overnight, the solution was neutralized with 1N hydrochloric acid, followed by distillation under a reduced pressure. The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (200 ml, 1:1, v/v) to be used for the next reaction. After dissolving sodium hydrogen carbonate (14.1 g) into the solution, 9-fluorenylmethylsuccinimidyl carbonate (16.9 g, 50.1 mmol) was added thereto. After stirring the mixture overnight, precipitates were collected by filtration to obtain 12 (10.8 g, 29.7 mmol). After acidifying the filtrate with 10% hydrochloric acid, precipitates thus generated were collected by filtration and washed with ethyl acetate to further obtain 12 (1.2 g, 3.30 mmol). (Total yield: 12.0 g, 79%)


Name
9-fluorenylmethylsuccinimidyl carbonate
Quantity
16.9 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
Cl.C[O:3][C:4]([C:6]1[N:7]([CH3:12])[CH:8]=[C:9]([NH2:11])[N:10]=1)=[O:5].[C:13](=[O:16])([O-])[OH:14].[Na+].C(=O)([O-])ON1C(=O)CC([CH2:26][CH:27]2[C:39]3[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=3[C:33]3[C:28]2=[CH:29][CH:30]=[CH:31][CH:32]=3)C1=O>>[CH:29]1[C:28]2[CH:27]([CH2:26][O:14][C:13]([NH:11][C:9]3[N:10]=[C:6]([C:4]([OH:3])=[O:5])[N:7]([CH3:12])[CH:8]=3)=[O:16])[C:39]3[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=3)[C:33]=2[CH:32]=[CH:31][CH:30]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.24 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC(=O)C=1N(C=C(N1)N)C
|
Step Two
|
Name
|
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
9-fluorenylmethylsuccinimidyl carbonate
|
|
Quantity
|
16.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(ON1C(C(CC1=O)CC1C2=CC=CC=C2C=2C=CC=CC12)=O)([O-])=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
into distilled water (60 ml), sodium hydroxide (4.2 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by distillation under a reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved into a mixed solution of water and ethyleneglycoldimethylether (200 ml, 1:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
v/v) to be used for the next reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring the mixture overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC=1N=C(N(C1)C)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 29.7 mmol | |
| AMOUNT: MASS | 10.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
